molecular formula C15H10N4O3 B227924 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin CAS No. 14663-27-5

1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin

カタログ番号 B227924
CAS番号: 14663-27-5
分子量: 294.26 g/mol
InChIキー: VYLIHXCXXMSMOH-CAOOACKPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin, also known as CPH86, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CPH86 belongs to the class of hydantoin derivatives, which have been found to exhibit a wide range of biological activities. In

作用機序

The mechanism of action of 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound also inhibits angiogenesis by suppressing the expression of VEGF and other pro-angiogenic factors. In epilepsy, this compound modulates the activity of ion channels, including voltage-gated sodium channels and GABA receptors. In Alzheimer's disease, this compound improves cognitive function by enhancing cholinergic neurotransmission and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In epilepsy, this compound reduces the frequency and severity of seizures by modulating the activity of ion channels. In Alzheimer's disease, this compound improves cognitive function and reduces oxidative stress.

実験室実験の利点と制限

1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has several advantages for lab experiments, including its high purity and stability, its well-defined structure, and its ability to selectively target specific pathways. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.

将来の方向性

There are several future directions for research on 1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin, including:
1. Further studies on the mechanism of action of this compound in cancer, epilepsy, and Alzheimer's disease.
2. Development of new analogs of this compound with improved solubility, bioavailability, and selectivity.
3. Evaluation of the potential of this compound as a therapeutic agent in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Exploration of the potential of this compound as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with a wide range of potential applications in the treatment of various diseases. Its mechanism of action is complex and involves multiple pathways. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound will help to further elucidate its mechanism of action and potential therapeutic applications.

合成法

1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin can be synthesized by the condensation of 5-(p-Cyanophenyl)-2-furancarboxaldehyde with amino hydantoin in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.

科学的研究の応用

1-((5-(p-Cyanophenyl)-2-furanyl)methyleneamino)hydantoin has been studied extensively for its potential use in treating various diseases, including cancer, epilepsy, and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy research, this compound has been shown to reduce the frequency and severity of seizures by modulating the activity of ion channels in the brain. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.

特性

CAS番号

14663-27-5

分子式

C15H10N4O3

分子量

294.26 g/mol

IUPAC名

4-[5-[(E)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]benzonitrile

InChI

InChI=1S/C15H10N4O3/c16-7-10-1-3-11(4-2-10)13-6-5-12(22-13)8-17-19-9-14(20)18-15(19)21/h1-6,8H,9H2,(H,18,20,21)/b17-8+

InChIキー

VYLIHXCXXMSMOH-CAOOACKPSA-N

異性体SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C#N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)C#N

正規SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)C#N

同義語

p-[5-[N-(2,4-Dioxoimidazolidin-1-yl)formimidoyl]-2-furyl]benzonitrile

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。